molecular formula C20H24N4O3S B11453751 Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11453751
M. Wt: 400.5 g/mol
InChI Key: LUYHKBBUZIPCGD-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic substitution reactions.

    Construction of the Pyrimidine Ring: The pyrimidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions using thiols.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N4O3S/c1-5-27-19(26)14-12(4)22-17-16(15(14)13-6-8-21-9-7-13)18(25)24-20(23-17)28-10-11(2)3/h6-9,11,15H,5,10H2,1-4H3,(H2,22,23,24,25)

InChI Key

LUYHKBBUZIPCGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=NC=C3)C(=O)NC(=N2)SCC(C)C)C

Origin of Product

United States

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